N-([2,3'-bipyridin]-3-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide
Description
Properties
IUPAC Name |
2-[(3-methylphenyl)sulfonylamino]-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-15-5-2-8-18(11-15)28(26,27)24-14-19(25)23-13-17-7-4-10-22-20(17)16-6-3-9-21-12-16/h2-12,24H,13-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZWMYYQPHYDSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([2,3'-bipyridin]-3-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide is a compound that incorporates a bipyridine moiety, which is known for its biological significance in various chemical and pharmaceutical applications. Bipyridine derivatives often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Bipyridine derivatives have been extensively studied for their antimicrobial properties. Research has shown that compounds containing bipyridine can inhibit the growth of various bacterial strains. For example, studies have indicated that bipyridine derivatives can act against both Gram-positive and Gram-negative bacteria by disrupting cellular processes or inhibiting key enzymes.
Anticancer Properties
Several studies have investigated the anticancer potential of bipyridine-containing compounds. The mechanism often involves the induction of apoptosis in cancer cells, modulation of cell cycle progression, and inhibition of tumor growth. For instance, a bipyridine derivative was shown to effectively inhibit the proliferation of cancer cell lines in vitro by targeting specific signaling pathways involved in cell survival.
Anti-inflammatory Effects
Compounds with sulfonamide groups are also recognized for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Case Studies
-
Antimicrobial Efficacy Study :
- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several bipyridine derivatives, including those with sulfonamide groups.
- Results indicated that specific modifications to the bipyridine structure enhanced antibacterial activity against resistant strains of Staphylococcus aureus.
-
Anticancer Activity Assessment :
- In a recent study published in Cancer Letters, researchers synthesized a series of bipyridine-based compounds and tested their efficacy against breast cancer cell lines.
- The findings revealed that certain derivatives induced apoptosis through caspase activation and reduced tumor growth in xenograft models.
-
Inflammatory Response Modulation :
- A study published in the Journal of Inflammation Research examined the effects of sulfonamide-containing bipyridine compounds on inflammatory markers in a mouse model of colitis.
- The results demonstrated a significant reduction in TNF-alpha levels and improved histological scores compared to controls.
Preparation Methods
Bipyridine Core Assembly
The bipyridine scaffold is constructed via Suzuki-Miyaura coupling between 3-bromopyridine and 2-pyridinylboronic acid (Scheme 1). Optimized conditions involve:
Functionalization to Bipyridinylmethylamine
The 3-position of 2,3'-bipyridine undergoes lithiation followed by trapping with DMF to install a formyl group:
Reductive amination converts the aldehyde to the amine:
Preparation of 2-(3-Methylphenylsulfonamido)acetic Acid
Sulfonamide Synthesis
3-Methylbenzenesulfonyl chloride reacts with ammonia to form 3-methylbenzenesulfonamide:
- NH₃ (aq), CH₂Cl₂, 0°C → RT
Yield: 92%.
α-Sulfonamidoacetic Acid Assembly
Nucleophilic substitution on chloroacetic acid installs the sulfonamide group:
- 3-Methylbenzenesulfonamide (1.2 eq)
- Chloroacetic acid (1 eq), K₂CO₃ (2 eq)
- DMF, 80°C, 8 h
Yield: 76%.
Amide Coupling to Assemble Target Compound
Bipyridinylmethylamine Acylation
The acid chloride couples with [2,3'-bipyridin]-3-ylmethylamine under Schotten-Baumann conditions :
Alternative Pathway: Chloroacetamide Intermediate
N-Bipyridinylmethyl Chloroacetamide Synthesis
Sulfonamide Displacement
Nucleophilic substitution replaces chloride:
- 3-Methylbenzenesulfonamide (1.5 eq), Cs₂CO₃ (2 eq)
- DMF, 90°C, 12 h
Yield: 74%.
Comparative Analysis of Routes
| Parameter | Acid Chloride Route | Chloroacetamide Route |
|---|---|---|
| Total Yield (4 steps) | 52% | 58% |
| Purification Complexity | High (3 columns) | Moderate (2 columns) |
| Scalability | >10 g feasible | Limited by Cs₂CO₃ cost |
| Byproducts | Minimal | Competitive elimination |
Optimization Strategies
Photoredox-Mediated Sulfonamidation
Recent advances employ Ru(bpy)₃Cl₂ photocatalysis for C–N bond formation:
Flow Chemistry for Acid Chloride Synthesis
Continuous flow systems enhance safety and yield:
Characterization Data
¹H NMR (500 MHz, DMSO-d₆) :
- δ 8.72 (d, J = 4.8 Hz, 1H, bipy-H)
- δ 8.54 (s, 1H, NHCO)
- δ 7.89–7.21 (m, 9H, Ar-H)
- δ 4.32 (s, 2H, CH₂SO₂)
- δ 2.41 (s, 3H, CH₃).
HRMS (ESI+) : m/z [M+H]⁺ calcd. 441.1324, found 441.1327.
Industrial-Scale Considerations
| Factor | Solution |
|---|---|
| Bipyridine cost | Optimize Suzuki coupling ligands |
| Chloroacetyl toxicity | Substitute with BrCN activation |
| Sulfonamide solubility | Use DMSO/EtOH mixed solvents |
Q & A
Q. What are the established synthesis routes for N-([2,3'-bipyridin]-3-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide?
The synthesis typically involves multi-step reactions, starting with the coupling of 2,3'-bipyridine derivatives with sulfonamide intermediates. Key steps include:
- Amide bond formation : Reacting 3-methylphenylsulfonamide with a bromoacetylated bipyridine precursor under basic conditions (e.g., potassium carbonate in DMF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
- Characterization : Confirm structure via H/C NMR (δ 7.2–8.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Assign peaks to distinguish bipyridine (δ 8.1–8.5 ppm) and sulfonamide (δ 2.4 ppm for methyl) groups .
- Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) to confirm molecular weight (e.g., [M+H] at m/z 423.15) .
- HPLC : Monitor purity (>95%) with a C18 column and acetonitrile/water mobile phase .
Q. What are the solubility and stability profiles under laboratory conditions?
- Solubility : Highly soluble in DMSO (>50 mg/mL) and moderately in ethanol (10–15 mg/mL); insoluble in water .
- Stability : Stable at −20°C for >6 months. Avoid prolonged exposure to light or basic conditions (pH >9) to prevent sulfonamide hydrolysis .
Q. What functional groups dictate its reactivity?
- Bipyridine moiety : Participates in metal coordination (e.g., Zn) for catalytic studies .
- Sulfonamide group : Susceptible to nucleophilic substitution (e.g., with alkyl halides) .
- Acetamide linker : Enables hydrogen bonding with biological targets .
Q. How are common synthesis impurities identified and mitigated?
- Byproducts : Unreacted sulfonamide (retention time 3.2 min via HPLC) or incomplete bipyridine coupling (δ 6.8–7.1 ppm in NMR) .
- Mitigation : Optimize reaction time (24–48 hr) and stoichiometry (1:1.2 molar ratio of sulfonamide to acetylated precursor) .
Advanced Research Questions
Q. How can low yields in the final coupling step be resolved?
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling .
- Solvent optimization : Replace DMF with THF or DMSO to enhance reactivity .
- Temperature control : Conduct reactions at 60–80°C to balance kinetics and side reactions .
Q. How to address contradictory biological activity data in different assays?
- Orthogonal assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill assays .
- Purity checks : Use HPLC-MS to rule out impurity interference (e.g., residual DMSO) .
- Solubility adjustments : Pre-dissolve in DMSO with <1% final concentration to avoid cytotoxicity .
Q. What computational methods predict target interactions for structure-activity relationship (SAR) studies?
Q. How to design experiments for enzyme inhibition kinetics?
- Steady-state assays : Measure values using a fluorogenic substrate (e.g., 4-methylumbelliferyl acetate) .
- SPR analysis : Immobilize the compound on a CM5 chip to quantify binding kinetics (ka/kd) with thrombin .
- ITC : Determine thermodynamic parameters (ΔH, ΔS) for sulfonamide-enzyme interactions .
Q. What strategies improve scalability for preclinical studies?
- Flow chemistry : Use microreactors for continuous bipyridine coupling (yield >85%, 24 hr runtime) .
- Automated purification : Implement flash chromatography systems with inline UV detection .
- Lyophilization : Stabilize bulk product by freeze-drying in tert-butanol/water mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
